(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
CAS No.: 1261230-82-3
Cat. No.: VC2690508
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261230-82-3 |
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Molecular Formula | C13H20Cl2N2 |
Molecular Weight | 275.21 g/mol |
IUPAC Name | N-[(2-chlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C13H19ClN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H |
Standard InChI Key | VGVFTIMKNITWKH-UHFFFAOYSA-N |
SMILES | CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl |
Canonical SMILES | CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl |
Introduction
Chemical Identification and Properties
Basic Identification
(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is identified by the CAS registry number 1261230-82-3. It belongs to the class of piperidine derivatives, which are extensively studied for their diverse pharmacological activities . The compound is typically supplied as a white to off-white crystalline solid.
Physical and Chemical Properties
The compound's fundamental physical and chemical properties are summarized in Table 1, providing essential information for researchers working with this substance.
Table 1: Physical and Chemical Properties of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride
The hydrochloride salt form enhances the compound's water solubility compared to its free base counterpart, making it more suitable for biological assays and pharmaceutical research applications that require aqueous solutions.
Structural Characteristics
Structural Elements
The molecule consists of three key structural components: a piperidine ring, a 2-chlorobenzyl group, and a methyl group attached to the nitrogen atom at the 4-position of the piperidine ring. The presence of the hydrochloride group makes it a salt rather than a free base .
Structural Representation
The structural formula of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride can be represented in various formats:
SMILES Notation: CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl
Canonical SMILES: CN(CC1=CC=CC=C1Cl)C2CCNCC2.Cl
The structure features a secondary amine at the 4-position of the piperidine ring, which is substituted with both a methyl group and a 2-chlorobenzyl moiety. The chlorine atom at the ortho position of the benzyl group may provide steric effects that influence the compound's binding properties with potential biological targets .
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is determined by its functional groups:
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The secondary amine nitrogen can participate in nucleophilic substitution reactions and can be further functionalized through alkylation or acylation.
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The chlorine atom on the benzyl ring can undergo aromatic substitution reactions, particularly when activated by strong nucleophiles.
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The piperidine nitrogen can act as a base and participate in various acid-base reactions and coordination with metal ions.
These reactive sites make the compound valuable as a potential synthetic intermediate for the preparation of more complex molecules with potential biological activities.
Research Applications and Biological Activity
Laboratory Applications
(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride is primarily intended for laboratory research purposes. According to product information, it is explicitly labeled for "lab use only," indicating its status as a research chemical rather than a therapeutic agent .
The compound serves as:
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A structural building block for medicinal chemistry research
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A reference standard for analytical chemistry
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A potential intermediate in the synthesis of more complex molecules with pharmacological interest
Comparison with Related Compounds
Structural Analogs
Several structural analogs of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride have been reported in the literature, differing in the substitution pattern on the benzyl group or the position of the functional groups on the piperidine ring.
Table 2: Comparison of (2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
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(2-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride | 1261230-82-3 | C₁₃H₂₀Cl₂N₂ | 275.22 | Reference compound |
(2-Chloro-benzyl)-piperidin-4-yl-amine hydrochloride | 1261230-67-4 | C₁₂H₁₈Cl₂N₂ | 261.19 | Lacks methyl group on amine nitrogen |
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride | 1261230-83-4 | C₁₃H₂₀Cl₂N₂ | 275.21 | Positional isomer with benzyl at piperidine nitrogen |
(2-Chloro-6-fluoro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride | N/A | C₁₃H₁₉Cl₂FN₂ | 293.20 | Additional fluoro substituent at 6-position of benzyl group |
(3-Chloro-benzyl)-methyl-piperidin-4-yl-amine hydrochloride | N/A | C₁₃H₂₀Cl₂N₂ | 275.21 | Chloro substituent at 3-position (meta) of benzyl group |
These structural analogs demonstrate the versatility of the benzylpiperidine scaffold and how minor modifications can potentially lead to compounds with diverse chemical and biological properties .
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